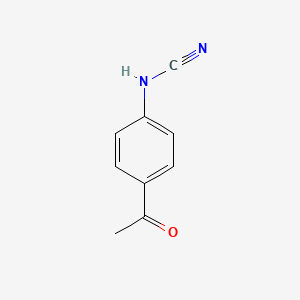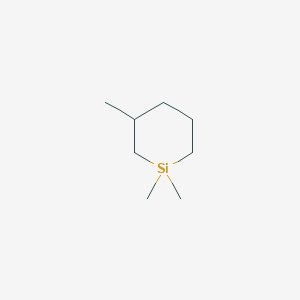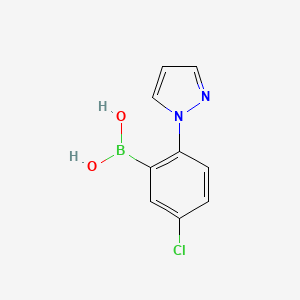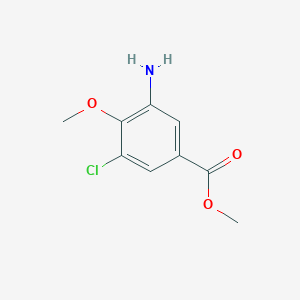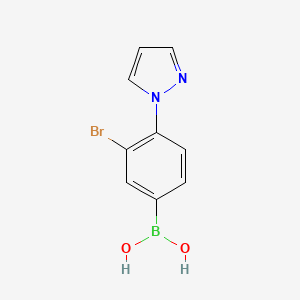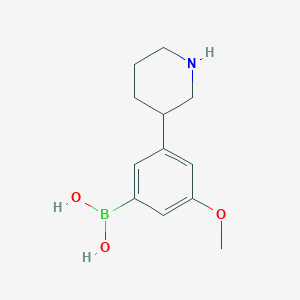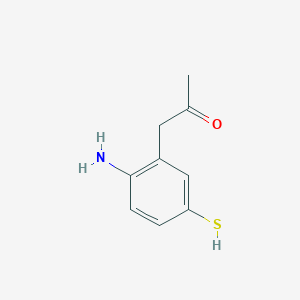
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, featuring two tert-butyl groups and two heptyloxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene typically involves the alkylation of a benzene derivative. One common method is the reaction of 1,5-di-Tert-butyl-2,4-dihydroxybenzene with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated benzene derivatives.
Aplicaciones Científicas De Investigación
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of heptyloxy groups.
1,3-Di-tert-butyl-2,4-dimethoxybenzene: Another derivative with different substitution patterns on the benzene ring.
Uniqueness
1,5-di-Tert-butyl-2,4-bis(heptyloxy)benzene is unique due to its specific substitution pattern and the presence of long heptyloxy chains. This gives it distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C28H50O2 |
|---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
1,5-ditert-butyl-2,4-diheptoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-9-11-13-15-17-19-29-25-22-26(30-20-18-16-14-12-10-2)24(28(6,7)8)21-23(25)27(3,4)5/h21-22H,9-20H2,1-8H3 |
Clave InChI |
AAMSHEGLMGDAEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




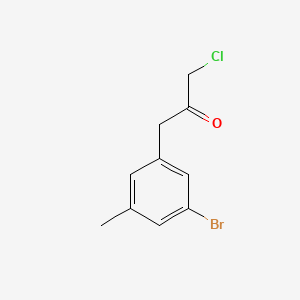
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)

